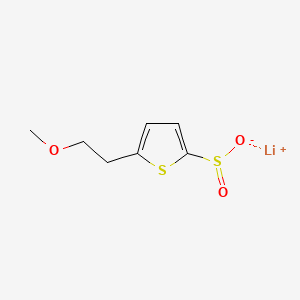![molecular formula C7H14ClO5PS B6610290 diethyl [1-(chlorosulfonyl)cyclopropyl]phosphonate CAS No. 2770524-88-2](/img/structure/B6610290.png)
diethyl [1-(chlorosulfonyl)cyclopropyl]phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl [1-(chlorosulfonyl)cyclopropyl]phosphonate is a versatile chemical compound with a unique structure that enables the synthesis of complex molecules and exploration of new reaction pathways. This compound is valuable in various scientific research applications, particularly in organic chemistry studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of diethyl [1-(chlorosulfonyl)cyclopropyl]phosphonate typically involves the reaction of diethyl phosphite with a suitable chlorosulfonyl cyclopropane derivative. The reaction conditions often require the presence of a base, such as sodium hydride, and an appropriate solvent, like toluene . The reaction is usually carried out under an inert atmosphere, such as argon, to prevent unwanted side reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes as described above. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Diethyl [1-(chlorosulfonyl)cyclopropyl]phosphonate undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorosulfonyl group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include palladium catalysts, diaryliodonium salts, and bases like sodium hydride . The reactions are often carried out under mild conditions to ensure high yields and selectivity .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various phosphonate derivatives, while oxidation reactions can produce sulfonylated products .
Aplicaciones Científicas De Investigación
Diethyl [1-(chlorosulfonyl)cyclopropyl]phosphonate has numerous scientific research applications, including:
Organic Chemistry: The compound is used as a building block for the synthesis of complex organic molecules.
Biology and Medicine: It is employed in the development of novel pharmaceuticals and biologically active compounds.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of diethyl [1-(chlorosulfonyl)cyclopropyl]phosphonate involves its ability to act as a versatile electrophile in various chemical reactions. The chlorosulfonyl group can be readily displaced by nucleophiles, leading to the formation of new chemical bonds . The compound’s unique structure allows it to interact with specific molecular targets and pathways, making it valuable in the synthesis of biologically active molecules .
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to diethyl [1-(chlorosulfonyl)cyclopropyl]phosphonate include:
- Diethyl (4-chlorophenyl)amino(phenyl)methylphosphonate
- Diethyl (4-chlorophenyl)amino(4-methoxyphenyl)methylphosphonate
- Diethyl (1-(4-chlorophenyl)amino-3-phenylallyl)phosphonate
Uniqueness
This compound is unique due to its cyclopropyl ring and chlorosulfonyl group, which provide distinct reactivity and versatility in chemical synthesis. This uniqueness allows it to be used in a wide range of applications, from organic synthesis to the development of new pharmaceuticals.
Propiedades
IUPAC Name |
1-diethoxyphosphorylcyclopropane-1-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14ClO5PS/c1-3-12-14(9,13-4-2)7(5-6-7)15(8,10)11/h3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPGQUUYHWSFBKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C1(CC1)S(=O)(=O)Cl)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClO5PS |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.68 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-[4-(aminomethyl)phenyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione hydrochloride](/img/structure/B6610212.png)
![{2,2-difluoro-3-methylbicyclo[1.1.1]pentan-1-yl}methanol](/img/structure/B6610221.png)


![1-methyl-3-({4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}carbamoyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid](/img/structure/B6610260.png)
![(2S,5R,6R)-6-[(5R)-5-amino-5-carboxypentanamido]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, bis(diethylamine)](/img/structure/B6610262.png)



![benzyl N-[1-methyl-3-(3,4,5-trifluorophenyl)-2-oxabicyclo[2.1.1]hexan-4-yl]carbamate](/img/structure/B6610299.png)
![7-methyl-3-oxa-5-azatricyclo[5.1.1.0,1,5]nonan-4-one](/img/structure/B6610300.png)
![6-phenyl-3-oxa-5-azatricyclo[5.1.1.0,1,5]nonan-4-one](/img/structure/B6610304.png)

![1-{[1,1'-biphenyl]-4-carbonyl}-3-fluoropyrrolidine](/img/structure/B6610315.png)
